N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6/c1-3-19-5-7-20(8-6-19)29(34)24-17-32(25-11-10-22(36-4-2)16-23(25)30(24)35)18-28(33)31-21-9-12-26-27(15-21)38-14-13-37-26/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZCVQXSXDPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and quinoline intermediates, followed by their coupling through acylation and amidation reactions. Common reagents used in these steps include ethyl benzoate, ethyl acetoacetate, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation and nitration reactions can introduce substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), often under reflux conditions.
Major Products
Oxidation: Quinoline N-oxides, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzodioxin and quinoline exhibit significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. Studies suggest that modifications in the structure can enhance its potency and selectivity towards cancer cells, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial Properties
Compounds containing benzodioxin moieties have shown promising antimicrobial activity. The specific structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may contribute to its effectiveness against bacterial and fungal strains. Preliminary studies indicate that this compound could serve as a lead compound for developing new antibiotics .
Pharmacological Research
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or inflammation. This property positions it as a candidate for further development in treating diseases where enzyme regulation is critical .
Receptor Modulation
Another area of interest is the modulation of receptor activity. The compound's structural features suggest potential interactions with neurotransmitter receptors or other cellular receptors, which could lead to novel treatments for neurological disorders or metabolic diseases .
Case Studies
Study on Anticancer Efficacy
A detailed study published in a peer-reviewed journal reported the synthesis and biological evaluation of similar compounds derived from benzodioxin and quinoline. These compounds were tested against various cancer cell lines, showing IC50 values that indicate effective inhibition of cell proliferation. The study highlighted the importance of substituent variations on the quinoline moiety in enhancing anticancer activity .
Antimicrobial Testing
In another case study focusing on antimicrobial activity, derivatives of benzodioxin were synthesized and screened against a panel of pathogens. The results demonstrated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics, suggesting that this compound could be further explored for its potential as an antimicrobial agent .
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Anticancer Activity | Development of chemotherapeutic agents | Significant efficacy against various cancer cell lines |
| Antimicrobial Properties | New antibiotics | Enhanced activity against bacterial and fungal strains |
| Enzyme Inhibition | Treatment for cancer and inflammatory diseases | Inhibition of key enzymes involved in disease progression |
| Receptor Modulation | Neurological and metabolic disorder treatments | Potential interactions with neurotransmitter receptors |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Key Observations :
- The main compound’s quinoline core distinguishes it from thienopyrimidine-based analogues (e.g., ), which may exhibit different electronic properties and binding affinities.
Quinoline and Coumarin-Based Acetamides
Compounds featuring quinoline or coumarin moieties (e.g., ) highlight divergent pharmacological scaffolds:
- N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): Incorporate thiazolidinone and coumarin groups instead of quinoline. Synthesized via ZnCl₂-catalyzed reflux, suggesting robust thermal stability .
- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Exhibits indolinylidene-quinoline hybridization with bromobenzyl substituents.
Comparison with Main Compound :
Implications :
- The main compound’s synthesis likely requires precise control for introducing multiple substituents (ethoxy, ethylbenzoyl) without side reactions.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and therapeutic implications based on available literature and research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine , which is reacted with various acetamides to form the desired product.
- Reagents and Conditions : Common reagents include bromoacetyl bromide and bases such as lithium hydride in a solvent like DMF (N,N-Dimethylformamide).
- Yield and Purification : The final product is usually purified through crystallization or chromatographic techniques to achieve high purity.
Example of Synthesis Reaction
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to This compound . Notable findings include:
- Alpha-glucosidase Inhibition : This compound demonstrates significant inhibition against alpha-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) management .
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Target Compound | 75% | 12.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Properties
In addition to its enzyme inhibition capabilities, the compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Study 1: Antidiabetic Potential
A study conducted on diabetic rat models showed that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and reduced intestinal glucose absorption.
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase. Further investigations are warranted to elucidate the detailed mechanisms involved.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction intermediates be characterized?
- Methodological Answer: The synthesis of benzodioxin- and quinolinone-containing acetamides typically involves multi-step reactions. For example, sulfonamide intermediates can be synthesized by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides under basic conditions (pH 9–10) at room temperature . Key intermediates should be characterized using IR spectroscopy (to confirm functional groups like amide C=O stretches) and ¹H-NMR (to verify aromatic proton environments and substituent integration). Elemental analysis (CHN) is also critical for validating molecular composition . For quinolinone derivatives, thermal cyclization at high temperatures (e.g., 260°C) may be required, but yields can be low (~35%), necessitating optimization .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer:
- ¹H-NMR : Analyze aromatic proton splitting patterns to distinguish between benzodioxin (e.g., dihydro protons at δ 4.2–4.5 ppm) and quinolinone moieties (e.g., oxo-protons at δ 12–13 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing precise bond lengths and angles .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict hydrogen-bonding interactions in the crystal lattice of this compound?
- Methodological Answer: Graph set analysis (as described by Etter and Bernstein) can classify hydrogen-bonding patterns (e.g., D , R , or C motifs) . Use quantum chemical software (e.g., Gaussian) to calculate electrostatic potential surfaces and identify donor/acceptor sites. Pair this with SHELXD for experimental phasing in crystallography to validate predicted interactions . For example, the benzodioxin oxygen atoms may act as hydrogen-bond acceptors with adjacent NH groups.
Q. What experimental design principles optimize reaction yields for derivatives of this compound?
- Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factorial Design : Test combinations of ethoxy group positioning and benzoyl substitution effects on cyclization efficiency .
- Response Surface Methodology (RSM) : Optimize thermal cyclization conditions (time/temperature) using a central composite design .
- High-Throughput Screening : Use automated platforms to rapidly test reaction conditions (e.g., ICReDD’s computational-experimental feedback loop) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer:
- Re-examine sample purity : Contaminants (e.g., unreacted starting materials) can skew NMR signals. Use column chromatography or recrystallization for purification .
- Dynamic Effects in NMR : Conformational flexibility (e.g., rotation of the ethylbenzoyl group) may cause signal broadening. Variable-temperature NMR can detect such dynamics .
- Complementary Techniques : Cross-validate with X-ray crystallography (for static structure) and DFT calculations (to model dynamic behavior) .
Q. What methodologies assess the compound’s enzyme inhibition potential, such as α-glucosidase or acetylcholinesterase?
- Methodological Answer:
- Kinetic Assays : Use spectrophotometric methods to measure IC₅₀ values. For α-glucosidase, monitor p-nitrophenol release from p-NPG substrate at 405 nm .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with enzyme active sites. Focus on interactions between the acetamide group and catalytic residues .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the ethoxy or benzoyl groups) to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
